1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea
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Overview
Description
“1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea” is a compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. For instance, compounds 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone reacted with various aromatic aldehydes in the early phase of reactions and the products obtained had subsequently undergone multistep reactions to produce the final compounds .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C15H19N3OS and its molecular weight is 289.4.
Scientific Research Applications
Chemical Reactivity and Synthesis
- Urea derivatives are important in the study of chemical reactions, such as the formation of 4-imidazolin-2-ones from the reaction of urea with acyloins, showcasing their utility in organic synthesis and mechanistic chemistry (Butler & Hussain, 1981).
Biological Activity
- Urea-based compounds have been designed and synthesized with potential as anticancer agents, demonstrating significant antiproliferative effects on various cancer cell lines, highlighting their importance in medicinal chemistry and drug design (Jian Feng et al., 2020).
Material Science and Spectroscopy
- Studies on the reactivity of imidazole derivatives, including spectroscopic characterization and computational study, have provided insights into their reactive properties and potential applications in material science (Mossaraf Hossain et al., 2018).
Antimicrobial Properties
- Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, demonstrating the role of urea derivatives in the development of new antimicrobial agents (M. E. Azab et al., 2013).
Herbicidal Activity
- Urea-based herbicides, such as thiadiazolyl urea derivatives, have shown selective activity between different plant species, indicating their potential in agricultural chemistry for the development of selective herbicides (I. N. Lee & K. Ishizuka, 1976).
Future Directions
properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(2-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-12-7-5-6-8-13(12)18-15(19)16-9-14-10(2)17-11(3)20-14/h5-8H,4,9H2,1-3H3,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGLBAWZQOPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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